3-(4-methoxyphenethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
This compound belongs to the chromeno[2,3-d]pyrimidine-4,5-dione family, a class of heterocyclic systems characterized by fused chromene and pyrimidine rings. The core structure is substituted at position 2 with a phenyl group and at position 3 with a 4-methoxyphenethyl chain. While direct pharmacological data for this compound are unavailable in the provided evidence, structural comparisons with analogues suggest its relevance in drug discovery, particularly for enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-31-19-13-11-17(12-14-19)15-16-28-24(18-7-3-2-4-8-18)27-25-22(26(28)30)23(29)20-9-5-6-10-21(20)32-25/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGJTDJFGORAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle.
Mode of Action
Similar compounds have been found to inhibit cdk2. CDK2 inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells.
Biochemical Pathways
Cdk2, a potential target of this compound, plays a crucial role in the cell cycle. Inhibition of CDK2 can disrupt the cell cycle, leading to cell cycle arrest and apoptosis.
Result of Action
Similar compounds have been found to inhibit the growth of various cell lines. This suggests that the compound could potentially have anti-proliferative effects.
Biochemical Analysis
Biochemical Properties
It is known that similar chromenopyrimidines have shown promising anticancer activity through different action mechanisms, one of which is inhibiting protein kinases. Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Cellular Effects
Similar compounds have shown cytotoxic activities against various cell lines. These compounds have been found to significantly inhibit the growth of examined cell lines.
Molecular Mechanism
Similar compounds have shown inhibitory activity against CDK2/cyclin A2. These compounds have been found to exert significant alterations in cell cycle progression, in addition to inducing apoptosis within cells.
Temporal Effects in Laboratory Settings
Similar compounds have shown superior cytotoxic activities against various cell lines.
Dosage Effects in Animal Models
Similar compounds have shown cytotoxic activities against various cell lines.
Metabolic Pathways
Similar compounds have shown inhibitory activity against CDK2/cyclin A2.
Transport and Distribution
Similar compounds have shown cytotoxic activities against various cell lines.
Subcellular Localization
Similar compounds have shown cytotoxic activities against various cell lines.
Comparison with Similar Compounds
Structural Variations in Chromeno[2,3-d]pyrimidine-4,5-dione Derivatives
The chromeno[2,3-d]pyrimidine-4,5-dione scaffold is highly modifiable at positions 2 and 3. Key structural analogues and their substituents are summarized below:
Key Observations
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenethyl group (electron-donating) contrasts with analogues like the 3-nitrophenyl derivative (electron-withdrawing) . Such differences may alter π-π stacking or hydrogen-bonding interactions with biological targets. Methoxy groups can improve membrane permeability but may reduce potency in enzyme inhibition compared to hydroxy groups (e.g., anti-tyrosinase activity in thieno[2,3-d]pyrimidines ).
Substituent Bulkiness :
- Bulky groups (e.g., tert-butyl in ) may hinder binding to sterically constrained active sites, whereas smaller substituents like isopropyl or methoxyethyl offer flexibility.
Pharmacological Implications
While direct activity data for the target compound are lacking, insights can be drawn from related scaffolds:
- Anti-Tyrosinase Activity: In thieno[2,3-d]pyrimidines, hydroxy-substituted derivatives (e.g., 4g with 2,4-dihydroxyphenyl) showed superior anti-tyrosinase activity, whereas methoxy-substituted analogues were inactive .
- Antiviral Potential: Diketopiperazine derivatives with UV profiles similar to chromeno[2,3-d]pyrimidines exhibited anti-H1N1 activity , hinting at possible antiviral applications for this scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
